molecular formula C8H16N2OS B151533 N-(diethylcarbamothioyl)propanamide CAS No. 132650-47-6

N-(diethylcarbamothioyl)propanamide

Cat. No.: B151533
CAS No.: 132650-47-6
M. Wt: 188.29 g/mol
InChI Key: QAFGFHXLTHFGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diethylcarbamothioyl)propanamide is a thiocarbamate derivative characterized by a propanamide backbone substituted with a diethylcarbamothioyl group (-SC(=O)N(Et)₂). The carbamothioyl group is known to enhance bioactivity in pesticidal and antioxidant compounds, as seen in related molecules .

Properties

CAS No.

132650-47-6

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N-(diethylcarbamothioyl)propanamide

InChI

InChI=1S/C8H16N2OS/c1-4-7(11)9-8(12)10(5-2)6-3/h4-6H2,1-3H3,(H,9,11,12)

InChI Key

QAFGFHXLTHFGSW-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)N(CC)CC

Canonical SMILES

CCC(=O)NC(=S)N(CC)CC

Synonyms

Propanamide, N-[(diethylamino)thioxomethyl]-

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Diethylcarbamothioyl vs.
  • Methylcarbamothioyl vs. Diethylcarbamothioyl: The compound 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide () shows antioxidant activity, suggesting that alkyl chain length (methyl vs. diethyl) in the carbamothioyl group could alter steric effects and bioactivity .

Physical Properties

Physical properties such as melting points and molecular weights vary significantly with substituents:

Compound Name Molecular Weight Melting Point (℃) Key Substituents Source
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Not Provided Increased (vs. precursor) Nitrophenyl, sulfonamido
2-Methyl-N,N-diphenylpropanamide 239.31 Not Provided Methyl, diphenyl
Propanil (N-(3,4-dichlorophenyl)propanamide) 218.08 88–90 Dichlorophenyl

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